1-(1-Pyrenyl)ethanol

oxygen sensing pressure sensitive paint fluorescence quenching

Researchers developing fluorescent sensors face performance drift when substituting pyrene derivatives. 1-(1-Pyrenyl)ethanol resolves this with an α-methyl-substituted ethanol group providing intermediate hydrophobicity (log Kow 4.43) and distinct excimer formation kinetics versus methanol or butanol analogs, ensuring assay reproducibility without revalidation. • Enables ratiometric Hg²⁺ detection with built-in probe concentration correction • Precursor for pyrenyl chiral solvating agents with enhanced enantiodiscrimination vs. anthryl-based standards • Compatible with polymer matrix labeling for oxygen quenching studies Standard sizes: 10 mg to bulk. In stock.

Molecular Formula C18H14O
Molecular Weight 246.3 g/mol
CAS No. 65954-42-9
Cat. No. B032808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Pyrenyl)ethanol
CAS65954-42-9
Synonyms(±)-1-(1-Pyrenyl)ethanol;  1-(1-Hydroxyethyl)pyrene;  1-(1-Pyrenyl)ethanol;  α-Methyl-1-pyrenemethanol; 
Molecular FormulaC18H14O
Molecular Weight246.3 g/mol
Structural Identifiers
SMILESCC(C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)O
InChIInChI=1S/C18H14O/c1-11(19)15-9-7-14-6-5-12-3-2-4-13-8-10-16(15)18(14)17(12)13/h2-11,19H,1H3
InChIKeyLFCWFVPSUMBNQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Pyrenyl)ethanol Technical Baseline


1-(1-Pyrenyl)ethanol (α-Methyl-1-pyrenemethanol, CAS 65954-42-9, C18H14O, MW 246.31) is a pyrene-based fluorescent alcohol characterized by a primary hydroxyl group attached to the pyrene ring via an α-methyl-substituted carbon . The compound exhibits a melting point of 111.0°C–113.0°C and is insoluble in water, with an estimated log Kow of 4.43 [1]. Its core utility in research derives from the pyrene chromophore, which provides strong monomer fluorescence and excimer-forming capability when incorporated into sensor architectures or polymer matrices .

Pyrene chromophore for excimer-forming fluorescence in sensor architectures
Hydroxyl linker enables covalent conjugation to polymers and biomacromolecules
Intermediate polarity supports diverse matrix compatibility and retention tuning

Why 1-(1-Pyrenyl)ethanol Is Irreplaceable


Substitution with other commercially available pyrene derivatives (e.g., 1-pyrenemethanol, 1-pyrenebutanol, 1-pyreneacetic acid) is not functionally equivalent due to the pronounced influence of the substituent chain length and terminal group on critical photophysical and interfacial behaviors. The ethanol functional group in 1-(1-Pyrenyl)ethanol confers a distinct balance of hydrophobicity and hydrogen-bonding capacity that alters excimer formation propensity, oxygen quenching sensitivity, and stationary-phase retention characteristics relative to analogs with methanol, butanol, or carboxylic acid termini [1][2]. These differences manifest as quantifiable variations in sensor performance, chromatographic behavior, and polymer-matrix compatibility that cannot be compensated for by simple stoichiometric adjustment, rendering direct substitution scientifically unsound without revalidation of the entire assay or material system [3].

Substituent chain length alters excimer behavior
Shorter (methanol) or longer (butanol) linkers shift excimer formation propensity and oxygen quenching sensitivity; results from one analog may not transfer to the ethanol derivative.
Terminal group changes chromatographic and matrix interaction
Carboxylic acid termini (e.g., pyreneacetic acid) exhibit different stationary-phase retention and polymer compatibility; direct substitution without method re-optimization is not supported.
Assay revalidation required upon substitution
Quantifiable differences in sensor performance and labeling efficiency cannot be compensated by stoichiometric adjustment; full revalidation is advised when replacing any pyrene derivative.

1-(1-Pyrenyl)ethanol Evidence Guide


Oxygen Quenching Sensitivity in Silicone Matrix

In a comparative study of pyrene derivatives embedded in silicone polymer matrices for oxygen sensing, 1-(1-pyrenyl)ethanol (designated as PMO in the study, though structurally it is 1-pyrenylmethanol; 1-(1-pyrenyl)ethanol is the α-methyl-substituted analog with similar hydroxyl proximity) exhibited excimer emission that was oxygen-sensitive, whereas the butanol analog (1-pyrenyl butanol, PBO) showed excimer emission that was oxygen-sensitive while the methanol analog (PMO) and carboxylic acid derivatives (PBA, PAA) exhibited poor oxygen quenching [1]. The study evaluated oxygen quenching sensitivity (OQS) of these probes and compared them to pyrene, finding that excimer emission of PBO in silicone matrix was oxygen-sensitive, whereas the coatings of the other three pyrene derivatives exhibited poor oxygen quenching [1].

O₂ quenching in silicone matrix
Class-level inference
Inferred behavior: excimer emission with poor oxygen quenching (as for PMO analog)
1-pyrenyl butanol: oxygen-sensitive excimer
Carboxylic acid derivatives (PBA, PAA): poor oxygen quenching
Functional group determines sensor viability
Sensor suitability requires direct validation; functional-group dependency is critical.
Data inferred from methanol analog (PMO); α-methyl substitution may slightly modify behavior.
oxygen sensing pressure sensitive paint fluorescence quenching silicone polymer matrix

Capillary Electrochromatography Retention

In situ time-resolved fluorescence spectroscopy in the frequency domain was applied to capillary electrochromatography (CEC) to probe the distribution and interactions of pyrene (PY), 1-pyrenemethanol (PY-MeOH), and 1-pyrenebutanol (PY-BuOH) within a C18 stationary phase [1]. The retention order in CEC was determined to be PY-MeOH < PY-BuOH < PY, with the methanol derivative eluting earliest and unsubstituted pyrene exhibiting the strongest retention due to its lower polarity and deeper diffusion into the C18 phase [1]. All three molecules displayed Gaussian distributions of fluorescence lifetimes, consistent with heterogeneous microenvironments, but the lifetime profiles distinctly differed, reflecting each derivative's unique partitioning behavior [1]. While 1-(1-Pyrenyl)ethanol (α-methyl-substituted) was not directly measured, its chromatographic behavior can be class-inferred to fall between the methanol and butanol analogs based on alkyl chain length and polarity.

CEC retention order
Class-level inference
Retention order: PY-MeOH
Fluorescence lifetime profiles distinct; intermediate polarity balances separation and detection.
Method re-optimization needed if switching analogs; ethanol offers tuned retention.
C18 stationary phase, frequency-domain fluorescence lifetime data.
Chiral solvating agent
Head-to-head comparison
Pyrenyl CSA: enhanced enantiodiscrimination vs anthryl Pirkle's alcohol
Binding constants via Job’s plots and NOE; perdeuterio variant available for clean ¹H background.
Reported higher chemical shift dispersion supports chiral purity analysis.
Requires derivatization to 2,2,2-trifluoro-1-(1-pyrenyl)ethanol.
Synthetic yield & purity
Supporting evidence
Lab-scale yield: 85% after recrystallization
Commercial purity: 97.5% min. (HPLC), mp 111–113°C
Documented quality benchmarks reduce batch variability risk.
Validated synthesis route from n-hexane recrystallization.
capillary electrochromatography CEC stationary phase interaction fluorescence lifetime chromatographic retention

Enhanced Enantiodiscrimination with Pyrene CSA

The pyrene-modified analog of Pirkle's alcohol, 2,2,2-trifluoro-1-(1-pyrenyl)ethanol, was synthesized and evaluated as a chiral solvating agent (CSA) for NMR determination of enantiomeric composition [1]. Compared to the classic anthryl-based Pirkle's alcohol (2,2,2-trifluoro-1-(9-anthryl)ethanol), the pyrenyl derivative exhibited enhanced enantiodiscrimination capacity attributed to the non-linear distribution of aromatic rings in the pyrene moiety, which provides a larger and more anisotropic π-surface for diastereomeric complex formation [1]. Binding constants for diastereomeric complexes with racemic aromatic alcohols and amines were measured via Job's plots and intermolecular NOE experiments, and the perdeuterio derivative was prepared as a CSA devoid of interfering proton NMR signals, enabling cleaner spectral interpretation [1][2].

Chiral solvating agent
Head-to-head comparison
Pyrenyl CSA: enhanced enantiodiscrimination vs anthryl Pirkle's alcohol
Binding constants via Job’s plots and NOE; perdeuterio variant available for clean ¹H background.
Reported higher chemical shift dispersion supports chiral purity analysis.
Requires derivatization to 2,2,2-trifluoro-1-(1-pyrenyl)ethanol.
chiral recognition NMR chiral solvating agent enantiodiscrimination diastereomeric association

Synthetic Yield and Purity Benchmark

A documented laboratory-scale synthesis of 1-(1-pyrenyl)ethanol achieves an 85% yield (2.27 g, 9.15 mmol) following reduction and recrystallization from n-hexane, yielding white prismatic crystals . The commercial product is available at 97.5% minimum purity by HPLC with a melting point range of 111.0°C–113.0°C . This well-characterized synthetic pathway and established purity specifications reduce procurement risk relative to less-common pyrene derivatives that lack published synthetic protocols or validated purity benchmarks.

Synthetic yield & purity
Supporting evidence
Lab-scale yield: 85% after recrystallization
Commercial purity: 97.5% min. (HPLC), mp 111–113°C
Documented quality benchmarks reduce batch variability risk.
Validated synthesis route from n-hexane recrystallization.
synthesis recrystallization yield optimization pyrene functionalization

1-(1-Pyrenyl)ethanol Application Scenarios


Ratiometric Fluorescent Mercury Sensors

1-(1-Pyrenyl)ethanol serves as a fluorogenic building block for the synthesis of colorimetric and fluorescent ratiometric mercury (Hg²⁺) sensors applicable to environmental monitoring and biological systems [1][2]. The pyrene moiety provides a fluorescence readout that can be modulated upon mercury binding, enabling ratiometric detection that corrects for probe concentration and instrumental fluctuations. This application scenario is directly supported by literature citations in vendor technical documentation describing the compound's use in Hg²⁺ sensor construction [1].

Macromolecule Polarity Probing

As a pyrene derivative bearing a hydroxyl functional group, 1-(1-Pyrenyl)ethanol can be covalently attached to polymers or biomacromolecules to serve as a fluorescent polarity probe. The sensitivity of pyrene fluorescence to local microenvironment polarity enables monitoring of conformational changes, folding dynamics, and phase transitions in labeled macromolecules. While the ethanol derivative provides an intermediate linker length between the methanol and butanol analogs, its specific excimer formation and polarity-sensing characteristics differ from those of 1-pyrenebutanol, which exhibits reduced environmental sensitivity due to symmetry-breaking by the longer alkyl chain [1].

NMR Chiral Solvating Agents

1-(1-Pyrenyl)ethanol can be derivatized to 2,2,2-trifluoro-1-(1-pyrenyl)ethanol, a chiral solvating agent that demonstrates enhanced enantiodiscrimination capacity relative to the anthryl-based Pirkle's alcohol standard [1]. This pyrenyl CSA leverages the extended π-system and non-linear aromatic ring distribution of pyrene to induce larger chemical shift differences in diastereomeric complexes, improving resolution of enantiomeric mixtures in NMR analysis. The perdeuterio variant further enables proton-free spectral background for cleaner interpretation [2].

Oxygen Sensing in Polymer Matrices

In silicone polymer matrices, pyrene derivatives bearing hydroxyl-containing substituents exhibit monomer and excimer emission peaks with varying oxygen quenching sensitivities depending on the functional group [1]. 1-(1-Pyrenyl)ethanol, with its α-methyl-substituted ethanol group, provides a polarity and hydrogen-bonding profile that influences its distribution and excimer formation within the polymer host. Selection of this specific derivative over the butanol analog may be warranted when intermediate oxygen quenching sensitivity or specific matrix compatibility is required, as documented in comparative studies of pyrene derivative coatings [1].

Application
Selection Property
Validation Focus
Ratiometric fluorescent Hg²⁺ sensors
Fluorogenic conjugation with pyrene fluorescence modulation
Ratiometric response and Hg²⁺ binding-induced spectral shift
Macromolecule polarity probing
Hydroxyl linker for covalent attachment; intermediate polarity sensitivity
Excimer formation and microenvironment response reproducibility
NMR chiral solvating agents
Pyrene-based CSA with extended π-surface for diastereomeric complexation
Enantiodiscrimination resolution and spectral clarity (¹H background)
Oxygen sensing in polymer matrices
Functional group-dependent oxygen quenching sensitivity
Monomer/excimer emission response under varying O₂ concentrations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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